Cas no 17220-38-1 (1,2,5-oxadiazole-3,4-diamine)

1,2,5-Oxadiazole-3,4-diamine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core with amine functional groups at the 3- and 4-positions. This structure imparts reactivity useful in the synthesis of nitrogen-rich heterocycles, energetic materials, and pharmaceutical intermediates. The compound's high nitrogen content and stability make it valuable in applications requiring thermally stable or energetic precursors. Its bifunctional amine groups enable versatile derivatization, facilitating the construction of complex molecular architectures. Additionally, 1,2,5-oxadiazole-3,4-diamine serves as a key intermediate in the development of dyes, agrochemicals, and coordination chemistry ligands. Proper handling is advised due to potential sensitivity in certain conditions.
1,2,5-oxadiazole-3,4-diamine structure
1,2,5-oxadiazole-3,4-diamine structure
商品名:1,2,5-oxadiazole-3,4-diamine
CAS番号:17220-38-1
MF:C2H4N4O
メガワット:100.0794
MDL:MFCD00138084
CID:50686
PubChem ID:135727052

1,2,5-oxadiazole-3,4-diamine 化学的及び物理的性質

名前と識別子

    • 1,2,5-Oxadiazole-3,4-diamine
    • Furazandiamine
    • 3,4-Diaminofurazan
    • Furazan-3,4-diamine
    • 3,4-Diamino-1,2,5-oxadiazole
    • AKOS BB-9341
    • VITAS-BB TBB000397
    • 4,5-Diaminofurazan
    • TIMTEC-BB SBB000032
    • 3,4-DIAMINOFURAZANE
    • 3,4-DIAMINOFURAZAN 99%
    • 3,4-Diaminofurazan,97%
    • JHJVSUCUNFXIHN-UHFFFAOYSA-N
    • diaminofurazan
    • ZERO/000235
    • PubChem21086
    • ARONIS004561
    • Jsp003515
    • BCP00227
    • 8855AA
    • STK046487
    • BBL008366
    • 1,2,5-Oxadiazole-3,4-diamine #
    • SBB000032
    • DTXSID00336977
    • 3,4-Diaminofurazan, 97%
    • W-200162
    • A811379
    • GEO-00916
    • SY046572
    • CS-W007462
    • D4030
    • AKOS000266508
    • MFCD00138084
    • 17220-38-1
    • EN300-40937
    • A22046
    • FT-0600256
    • RS-0105
    • SCHEMBL1458607
    • AC-1480
    • EU-0033219
    • AMY25223
    • BB 0218174
    • CHEMBRDG-BB4003862
    • DB-006273
    • ALBB-010793
    • 1,2,5-oxadiazole-3,4-diamine
    • MDL: MFCD00138084
    • インチ: 1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
    • InChIKey: JHJVSUCUNFXIHN-UHFFFAOYSA-N
    • ほほえんだ: O1N=C(C(N([H])[H])=N1)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 100.03900
  • どういたいしつりょう: 100.038511
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 58.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 91

じっけんとくせい

  • 色と性状: 白色からミクロン色の結晶粉末
  • 密度みつど: 1.582
  • ゆうかいてん: 180.0 to 184.0 deg-C
  • ふってん: 304°C at 760 mmHg
  • フラッシュポイント: 137.7 °C
  • 屈折率: 1.621
  • PSA: 90.96000
  • LogP: 0.39640

1,2,5-oxadiazole-3,4-diamine セキュリティ情報

1,2,5-oxadiazole-3,4-diamine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,2,5-oxadiazole-3,4-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A188440-100g
1,2,5-Oxadiazole-3,4-diamine
17220-38-1 97%
100g
$107.0 2025-02-21
Key Organics Ltd
RS-0105-50MG
1,2,5-oxadiazole-3,4-diamine
17220-38-1 >90%
50mg
£102.00 2025-02-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY046572-0.25g
3,4-Diamino-1,2,5-oxadiazole
17220-38-1 ≥97%
0.25g
40.0 2021-08-13
AstaTech
60642-25/G
3,4-DIAMINOFURAZAN
17220-38-1 97%
25g
$194 2023-09-16
Ambeed
A188440-250mg
1,2,5-Oxadiazole-3,4-diamine
17220-38-1 97%
250mg
$5.0 2025-02-21
Ambeed
A188440-1g
1,2,5-Oxadiazole-3,4-diamine
17220-38-1 97%
1g
$6.0 2025-02-21
Ambeed
A188440-10g
1,2,5-Oxadiazole-3,4-diamine
17220-38-1 97%
10g
$14.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008669-1g
1,2,5-oxadiazole-3,4-diamine
17220-38-1 98%
1g
¥27 2024-05-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4030-5G
3,4-Diaminofurazan
17220-38-1 >98.0%(GC)
5g
¥2475.00 2024-04-17
eNovation Chemicals LLC
D462688-1g
1,2,5-Oxadiazole-3,4-diamine
17220-38-1 97%
1g
$246 2023-09-03

1,2,5-oxadiazole-3,4-diamine 合成方法

1,2,5-oxadiazole-3,4-diamine 関連文献

1,2,5-oxadiazole-3,4-diamineに関する追加情報

Introduction to 1,2,5-Oxadiazole-3,4-diamine (CAS No. 17220-38-1) and Its Emerging Applications in Chemical Biology and Medicine

The compound 1,2,5-oxadiazole-3,4-diamine (CAS No. 17220-38-1) represents a structurally intriguing heterocyclic scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its oxadiazole core and amine functionalities, exhibits a unique combination of chemical reactivity and biological potential, making it a valuable building block for the design and synthesis of novel therapeutic agents. The oxadiazole ring system is known for its stability and versatility, while the presence of two amino groups provides multiple sites for functionalization, enabling the development of diverse derivatives with tailored properties.

Recent advancements in the field have highlighted the 1,2,5-oxadiazole-3,4-diamine scaffold as a promising candidate for drug discovery efforts targeting various diseases. Its molecular framework is particularly well-suited for interactions with biological macromolecules, including enzymes and receptors, which has spurred interest in its role as a pharmacophore. The compound’s ability to engage in hydrogen bonding and π-stacking interactions makes it an attractive candidate for modulating biological pathways relevant to inflammation, cancer, and neurodegenerative disorders.

One of the most compelling aspects of 1,2,5-oxadiazole-3,4-diamine is its synthetic accessibility. The presence of the two amino groups allows for facile derivatization through various chemical transformations, such as condensation reactions with carboxylic acids or aldehydes to form amides or ureas. Additionally, nucleophilic substitution reactions can be employed to introduce additional functional groups at specific positions within the molecule. These synthetic strategies have enabled researchers to generate a library of derivatives with distinct pharmacological profiles.

In the realm of medicinal chemistry, derivatives of 1,2,5-oxadiazole-3,4-diamine have been explored for their potential as kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth and division. By designing analogs that selectively inhibit aberrant kinase activity observed in cancers or inflammatory diseases, researchers aim to develop treatments with improved efficacy and reduced side effects. Preliminary studies have demonstrated that certain 1,2,5-oxadiazole-3,4-diamine derivatives exhibit inhibitory effects on specific kinases while maintaining low toxicity profiles.

The compound’s significance extends beyond its applications in oncology. Emerging research suggests that modifications of the 1,2,5-oxadiazole-3,4-diamine scaffold may yield compounds with antimicrobial properties. The oxadiazole core is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in microorganisms. By leveraging this mechanism of action through structural optimization of derivatives such as 1-(2H)-pyrazolone[3H]-thiones, researchers are investigating novel strategies to combat antibiotic-resistant pathogens.

Another area where 1-(2H)-pyrazolone[3H]-thiones derived from 1,2,5-oxadiazole-3-carboxamides show promise is in neurodegenerative disease research. The ability of these compounds to cross the blood-brain barrier has been exploited in efforts to develop treatments for conditions such as Alzheimer’s disease and Parkinson’s disease. By modulating key neurotransmitter systems or inhibiting pathological protein aggregation processes like tau hyperphosphorylation or α-synuclein fibrillogenesis, 1-(2H)-pyrazolone[3H]-thiones hold potential as neuroprotective agents.

The versatility of 1-(2H)-pyrazolone[3H]-thiones also extends to their role as probes in biochemical assays. Their fluorescence properties can be harnessed for high-throughput screening applications where rapid identification of bioactive molecules is required. Furthermore, 1-(2H)-pyrazolone[3H]-thiones derived from N-(tert-butyl)-N'-[(E)-(4-bromobenzylidene)]thiourea have been utilized as fluorescent dyes for cellular imaging studies due to their ability to bind specific biomolecules within living cells.

Recent computational studies have further illuminated the structural features that contribute to the biological activity of derivatives like N-(tert-butyl)-N'-[(E)-(4-bromobenzylidene)]thiourea derived from 1-(2H)-pyrazolone[3H]-thiones. Molecular docking simulations have identified key interactions between these compounds and target proteins that correlate well with experimental potency data obtained from enzyme inhibition assays or cell-based assays using HEK293T cells or other relevant model systems.

The future development of drugs based on modified structures such as those derived from N-(tert-butyl)-N'-[(E)-(4-bromobenzylidene)]thiourea will likely involve interdisciplinary approaches combining medicinal chemistry expertise with advanced computational techniques like machine learning models trained on large datasets containing known bioactive molecules, 1-(2H)-pyrazolone[3H]-thiones, etc., which can predict new molecular structures likely to exhibit desired pharmacological properties.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:17220-38-1)1,2,5-oxadiazole-3,4-diamine
A22046
清らかである:99%
はかる:500g
価格 ($):481.0